![molecular formula C15H14ClNO3S B2996683 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 344265-13-0](/img/structure/B2996683.png)

2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

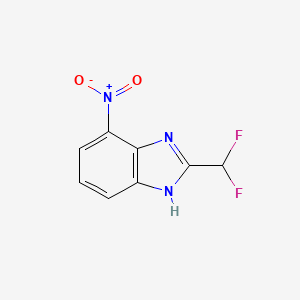

“2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H14ClNO3S . It is a product offered by some chemical suppliers .

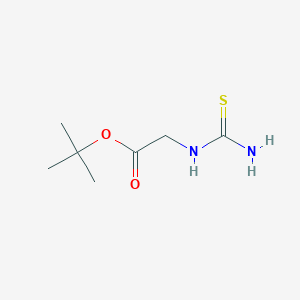

Molecular Structure Analysis

The molecular structure of this compound likely involves a sulfoxide group (a sulfur atom double-bonded to an oxygen atom) attached to a 3-chlorophenyl group and an acetamide group attached to a 4-methoxyphenyl group .Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the search results .科学的研究の応用

Comparison with Modafinil and Adrafinil

Inventors claim that CRL-40,940 is more effective than modafinil and adrafinil (commonly used nootropics) while causing fewer side effects. Clinical trials have been underway since 2015 to validate these claims .

Chemical Synthesis and Applications

Researchers have developed efficient synthetic methods for sulfinamides, including CRL-40,940. These compounds find applications in both organic synthesis and pharmaceuticals .

Substituent Effects

Studies have explored the impact of different substituents on the solvolysis of related compounds. For instance, the 3,5-dichlorophenyl-fixed substrates exhibit interesting linear correlations, providing insights into structure-activity relationships .

Safety and Hazards

作用機序

Target of Action

The primary target of 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide, also known as CRL-40,940 or flmodafinil, is the dopamine transporter .

Mode of Action

Flmodafinil interacts with the dopamine transporter, inhibiting the reuptake of dopamine. This results in an increased concentration of dopamine in the synaptic cleft, which leads to prolonged dopaminergic signaling . The increased dopamine signaling is associated with enhanced alertness, wakefulness, and cognitive function .

Biochemical Pathways

It is known that the compound affects the dopaminergic pathway by inhibiting the reuptake of dopamine . This leads to increased dopamine signaling, which can have downstream effects on various cognitive processes, including attention, learning, and memory .

Pharmacokinetics

It is known that the compound is more effective than modafinil and adrafinil, suggesting that it may have superior bioavailability

Result of Action

The increased dopamine signaling resulting from the action of flmodafinil can lead to enhanced alertness, wakefulness, and cognitive function . This makes the compound potentially useful for treating conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .

特性

IUPAC Name |

2-(3-chlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-20-13-7-5-12(6-8-13)17-15(18)10-21(19)14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRORSVRKDPWNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2996600.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2996607.png)

![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996608.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)

![[4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2996614.png)

![3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride](/img/structure/B2996616.png)

![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2996622.png)